molecular formula C9H7NO2 B1295843 4-Hydroxyisoquinolin-1(2h)-one CAS No. 30081-72-2

4-Hydroxyisoquinolin-1(2h)-one

Cat. No. B1295843
CAS RN: 30081-72-2
M. Wt: 161.16 g/mol
InChI Key: KOJRWXLHYKLCFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Hydroxyisoquinolin-1(2h)-one is a chemical compound that belongs to the class of isoquinolines, which are heterocyclic aromatic organic compounds. This compound has garnered interest due to its potential biological activities and its use as a building block in the synthesis of various pharmacologically active molecules.

Synthesis Analysis

Several methods have been developed for the synthesis of hydroxyisoquinoline derivatives. One approach involves a one-pot aryne acyl-alkylation/condensation procedure that starts from beta-ketoesters, providing a new route to these polyaromatic structures from commercially available carboxylic acids . Another method utilizes visible light-promoted reactions of N-alkyl-N-methacryloyl benzamides with sulfonyl chlorides, catalyzed by fac-Ir(ppy)3, to produce 4-(sulfonylmethyl)isoquinoline-1,3(2H,4H)-diones, which can be further reduced to hydroxyisoquinolinone derivatives . Additionally, the Pictet-Spengler reaction followed by catalytic dehalogenation has been used to synthesize tetrahydro-7-hydroxyisoquinoline-3-carboxylic acid, a tyrosine analogue .

Molecular Structure Analysis

The molecular structure of 4-hydroxyisoquinolin-1(2h)-one derivatives is characterized by the presence of a hydroxy group attached to the isoquinoline ring. This functional group plays a crucial role in the chemical behavior of these compounds and can influence their biological activity.

Chemical Reactions Analysis

4-Hydroxyisoquinolin-1(2h)-one derivatives can undergo various chemical reactions. For instance, silver-catalyzed carbon dioxide incorporation and intramolecular rearrangement have been employed to synthesize these derivatives under mild conditions . Palladium-catalyzed tandem Heck-Suzuki coupling has been used for the stereoselective synthesis of 4-(diarylmethylidene)-3,4-dihydroisoquinolin-1(2h)-ones, which can be further transformed into 4-substituted isoquinolines . Copper-catalyzed radical 6-endo aza-cyclization has been reported for the tunable synthesis of isoquinolin-1-ones .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-hydroxyisoquinolin-1(2h)-one derivatives are influenced by their molecular structure. These compounds exhibit fluorescence emission, which can be useful in various applications, including chemical sensing and biological imaging . The presence of the hydroxy group also affects the solubility and reactivity of these molecules. Some derivatives have shown antiallergic activity, indicating potential therapeutic applications .

Scientific Research Applications

HIV-1 Integrase and Ribonuclease H Inhibition

4-Hydroxyisoquinolin-1(2h)-one derivatives have been identified as potent inhibitors of HIV-1 integrase and the ribonuclease H function of HIV-1 reverse transcriptase. Research indicates that these compounds, particularly 2-hydroxy-4-methoxycarbonyl-isoquinoline-1,3(2H,4H)-dione, show significant antiviral activities and can inhibit viral replication in HIV-1 strains (Billamboz et al., 2011). Another study expanded on this by investigating the impact of substituting the N-hydroxyimide two-metal binding pharmacophore, which led to notable improvement in antiviral activity against HIV-1 (Suchaud et al., 2014).

Hepatitis B Virus Replication Inhibition

2-Hydroxyisoquinolin-1,3(2H,4H)-dione (HID) derivatives have also been studied for their ability to inhibit the replication of the Hepatitis B virus (HBV). One particular compound showed significant inhibition of HBV ribonuclease H (RNaseH) activity, suggesting its potential as a foundation for developing more effective RNaseH inhibitors for HBV replication (Cai et al., 2014).

Dual Inhibition of HIV-1 Integrase and Reverse Transcriptase RNase H

A series of 2-hydroxyisoquinoline-1,3(2H,4H)-dione derivatives have been synthesized and tested for their ability to inhibit both HIV-1 reverse transcriptase (RT) and HIV-1 integrase (IN). Most of these compounds displayed poor inhibition of RT polymerase but showed micromolar concentrations of inhibition for RNase H and IN, with some demonstrating selectivity for IN (Billamboz et al., 2008).

Novel Synthesis Methods

Research has also been conducted on the synthesis of 4-hydroxyquinolin-2(1H)-one derivatives, highlighting a novel method involving silver-catalyzed carbon dioxide incorporation and intramolecular rearrangement, offering a more efficient approach for producing these biologically beneficial compounds (Ishida et al., 2013).

Safety And Hazards

The safety data sheet for 4-Hydroxyisoquinolin-1(2h)-one indicates that it is classified for acute toxicity . It is advised to be used only for R&D purposes .

Future Directions

The future directions for the research on 4-Hydroxyisoquinolin-1(2h)-one and its derivatives involve better understanding of their mode of action and the structure-activity relationship (SAR). This information could be crucial for the design and development of more potent derivatives as antioomycete agents .

properties

IUPAC Name

4-hydroxy-2H-isoquinolin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO2/c11-8-5-10-9(12)7-4-2-1-3-6(7)8/h1-5,11H,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOJRWXLHYKLCFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CNC2=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40282924
Record name 4-Hydroxyisoquinolin-1(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40282924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Hydroxyisoquinolin-1(2h)-one

CAS RN

30081-72-2
Record name 30081-72-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67757
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 30081-72-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28792
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Hydroxyisoquinolin-1(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40282924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Hydroxyisoquinolin-1(2h)-one
Reactant of Route 2
4-Hydroxyisoquinolin-1(2h)-one
Reactant of Route 3
Reactant of Route 3
4-Hydroxyisoquinolin-1(2h)-one
Reactant of Route 4
4-Hydroxyisoquinolin-1(2h)-one
Reactant of Route 5
4-Hydroxyisoquinolin-1(2h)-one
Reactant of Route 6
4-Hydroxyisoquinolin-1(2h)-one

Citations

For This Compound
8
Citations
M Brito-Arias, K Castillo-Juárez… - … Section E: Structure …, 2006 - scripts.iucr.org
In the title compound, C16H11NO3, the molecular conformation is determined by an intramolecular O—H⋯O hydrogen bond and a repulsive H⋯H interaction. An intermolecular N—H⋯…
Number of citations: 2 scripts.iucr.org
Y Li, A Linden, M Hesse - Helvetica chimica acta, 2003 - Wiley Online Library
A convergent total synthesis of 13‐hydroxyisocyclocelabenzine was developed. (3S)‐Methyl 3‐amino‐3‐phenylpropanoate (4) was used as the chiral building block. The 3,4‐dihydro‐4…
Number of citations: 12 onlinelibrary.wiley.com
P Sartor, J Bock, U Hennecke, S Thierbach… - The FEBS …, 2021 - Wiley Online Library
The opportunistic pathogen Pseudomonas aeruginosa, one of the most prevalent species in infections of the cystic fibrosis lung, produces a range of secondary metabolites, among …
Number of citations: 3 febs.onlinelibrary.wiley.com
P Sartor, L Denkhaus, S Gerhardt, O Einsle… - Journal of Structural …, 2021 - Elsevier
The S-adenosyl-L-methionine-dependent methyltransferase Rv0560c of Mycobacterium tuberculosis belongs to an orthologous group of heterocyclic toxin methyltransferases (Htm) …
Number of citations: 3 www.sciencedirect.com
RC Kanamarlapudi, M Bednarz, W Wu… - … process research & …, 2007 - ACS Publications
An efficient and environmentally benign synthesis of 5-methyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one is described. An acyl-protected aminoacetone is reacted with cyanoacetamide to …
Number of citations: 7 pubs.acs.org
KG Byler, M Brito-Arias, A Marquez-Navarro… - Bioorganic & medicinal …, 2012 - Elsevier
A set of three 3-benzoyl substituted isoquinolones was synthesized in good yields and assayed for in vitro trypanocidal activity against Trypanosoma cruzi, the protozoan parasite that …
Number of citations: 15 www.sciencedirect.com
S Badole, N Patel, S Bodhankar, B Jain… - Indian journal of …, 2006 - ijp-online.com
Objective: To evaluate the antihyperglycemic activity of aqueous extract of leaves of Cocculus hirsutus (L.) Diels in alloxan-induced diabetic mice. Materials and Methods: Alloxan-…
Number of citations: 139 www.ijp-online.com
PL Ramírez-Hernandez, E Suárez-Contreras… - parasite, 2017 - researchgate.net
α-Phthalimide acetophenones 1a-b, 3-benzoyl isoquinolones 2a-b were synthesized by following two pathways and evaluated as trypanosoal inhibitors in vitro, showing weak activity …
Number of citations: 3 www.researchgate.net

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.